N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves reactions between specific amines and acids or their derivatives. For instance, flurbiprofen derivatives have been prepared through reactions with benzo[d]thiazol-2-amine and flurbiprofen, indicating a possible pathway for synthesizing related compounds through amine-acid derivative reactions (Manolov et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed characterizations using spectroscopic methods such as 1H NMR, 13C NMR, UV, IR, and mass spectral data. These methods provide comprehensive insights into the molecular structure, showcasing the importance of spectral analysis in understanding the compound's framework (Manolov et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds often involve the formation of bio-functional hybrid compounds through specific reaction mechanisms. For example, the reaction between 7-amino-4-methyl-2H-chromen-2-one and flurbiprofen produces bio-functional hybrids, highlighting the versatility and reactivity of these compounds in forming new structures with potential biological applications (Manolov et al., 2023).
Physical Properties Analysis
The physical properties of compounds within this class, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various conditions. However, specific details on the physical properties of this compound were not directly available but can be inferred from related studies focusing on solubility and thermal stability (Hamciuc et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various chemical conditions, and potential for forming derivatives, are integral for understanding the applications and handling of the compound. Research on related compounds suggests a range of reactivities and stabilities, offering insights into how this compound might behave in different chemical contexts (Hamciuc et al., 2005).
properties
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-13(9-7-12)18-21-17(24-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXQRXNVXSQRGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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